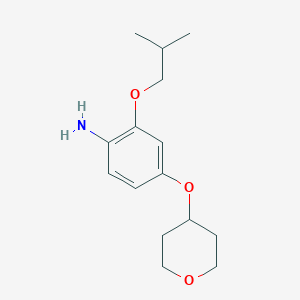
N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzylamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-chlorobenzyl chloride from 4-bromo-3-chlorotoluene through chlorination.
Formation of Intermediate: The intermediate is then reacted with 2,2,2-trifluoroethylamine under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The benzylamine structure allows for coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of new compounds with different substituents on the benzyl ring.
Oxidation Products: Formation of nitroso or nitro derivatives.
Reduction Products: Formation of amines or other reduced nitrogen-containing compounds.
科学的研究の応用
N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function.
類似化合物との比較
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-ethylethanamine
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-propylethanamine
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-isopropylethanamine
Uniqueness: N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its specific combination of halogen and trifluoromethyl groups, which confer distinct chemical properties. These properties include enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-2,2,2-trifluoro-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClF3N/c1-16(6-10(13,14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEXUSCZRNRKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














